molecular formula C9H7Br2F3 B2975230 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide CAS No. 2385223-45-8

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide

Cat. No.: B2975230
CAS No.: 2385223-45-8
M. Wt: 331.958
InChI Key: GYIXQLVQRILFNE-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H7Br2F3. It is a derivative of benzyl bromide, featuring bromine, methyl, and trifluoromethyl substituents on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

It is known to be a useful building block in the synthesis of various compounds . It is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known to participate in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds. These reactions can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of the resulting compounds .

Result of Action

The result of the action of this compound is the formation of new compounds through Suzuki–Miyaura cross-coupling reactions . For example, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base . The reactions are generally performed under mild and functional group tolerant conditions . The stability of the compound can also be affected by factors such as temperature, light, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-methyl-5-(trifluoromethyl)toluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: The major product is 3-bromo-4-methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: The major product is 3-bromo-4-methyl-5-(trifluoromethyl)toluene.

Scientific Research Applications

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules and as a labeling reagent in biochemical assays.

    Medicine: The compound is involved in the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzyl bromide
  • 3,5-Bis(trifluoromethyl)benzyl bromide
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

Uniqueness

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

1-bromo-5-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F3/c1-5-7(9(12,13)14)2-6(4-10)3-8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIXQLVQRILFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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